2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a sulfanyl linkage, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the fluorenyl precursorThe final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorenyl moiety can be reduced to form alcohols.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetamides
Scientific Research Applications
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl linkage may facilitate the formation of reactive intermediates, leading to oxidative stress in cells. The phenylacetamide moiety can interact with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-benzylacetamide
- 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-methylacetamide
- 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-ethylacetamide
Uniqueness
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorenyl group enhances its ability to interact with biological macromolecules, while the sulfanyl linkage provides a site for further chemical modification .
Properties
Molecular Formula |
C23H19NO2S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C23H19NO2S/c25-22(14-27-15-23(26)24-19-7-2-1-3-8-19)17-10-11-21-18(13-17)12-16-6-4-5-9-20(16)21/h1-11,13H,12,14-15H2,(H,24,26) |
InChI Key |
CGYHTFXKTCRMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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